molecular formula C27H26F3N5O B10955459 (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

Cat. No.: B10955459
M. Wt: 493.5 g/mol
InChI Key: BTJJRUGXYXAGAX-UHFFFAOYSA-N
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Description

(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core with various substituents, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H26F3N5O

Molecular Weight

493.5 g/mol

IUPAC Name

(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H26F3N5O/c1-18-15-23(24-19(2)32-35(25(24)31-18)22-9-4-3-5-10-22)26(36)34-13-11-33(12-14-34)17-20-7-6-8-21(16-20)27(28,29)30/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

BTJJRUGXYXAGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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